molecular formula C18H23N3O3 B2559669 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1286697-96-8

1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2559669
CAS No.: 1286697-96-8
M. Wt: 329.4
InChI Key: QZFXZVHQTXSQDJ-UHFFFAOYSA-N
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Description

1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic chemical compound designed for research purposes. Its molecular structure incorporates both an imidazole ring and a piperidine moiety, which are functional groups found in various pharmacologically active molecules . The imidazole ring is a known pharmacophore in antifungal agents that inhibit lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi . This structural feature suggests potential for investigating its application in microbiological and enzymatic research. The precise mechanism of action, molecular targets, and specific research applications for this compound are subject to ongoing investigation and should be verified by the researching scientist. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-16-4-2-3-5-17(16)24-13-18(22)21-9-6-15(7-10-21)12-20-11-8-19-14-20/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFXZVHQTXSQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C19_{19}H24_{24}N2_{2}O3_{3}
  • IUPAC Name: this compound
  • SMILES Representation: CC(C(=O)OC1=CC=CC=C1OC)=N(C2CCN(C2)C(=N)C)C

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • PTP1B Inhibition: Recent studies have indicated that similar compounds with imidazole moieties exhibit inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and obesity-related disorders. The compound's structural features suggest potential selectivity for PTP1B, potentially enhancing glucose uptake in cells .
  • G Protein-Coupled Receptors (GPCRs): The imidazole ring may also interact with GPCRs, which are critical in numerous physiological processes. Specifically, compounds with similar structures have been shown to modulate sympathetic tone through I1-imidazoline receptors, indicating possible cardiovascular benefits .

Biological Activity and Therapeutic Implications

Research has demonstrated various biological activities associated with this compound:

  • Antidiabetic Potential: By inhibiting PTP1B, the compound may improve insulin sensitivity and glucose metabolism, making it a candidate for antidiabetic therapies. In vitro studies have shown significant increases in glucose uptake in muscle cells treated with PTP1B inhibitors .
  • Anticancer Properties: Some derivatives of imidazole-containing compounds have exhibited cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, which could be relevant for developing anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Identified several imidazolidine derivatives as selective PTP1B inhibitors with IC50_{50} values ranging from 0.72 µM to 4.46 µM.
Investigated the role of imidazoline receptors in modulating sympathetic nervous system activity, suggesting potential cardiovascular applications.
Reported that similar piperidine derivatives showed promising anticancer activity against various tumor cell lines through apoptosis induction.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its antimicrobial properties. Studies have shown that similar piperidine derivatives exhibit efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 0.0039 and 0.025 mg/mL, indicating strong antibacterial activity.

Pharmacological Studies

Research indicates that imidazole derivatives can interact with multiple biological targets due to their amphoteric nature. This compound may serve as a ligand in biochemical assays, potentially aiding in the understanding of enzyme mechanisms and cellular pathways .

Antitumor Activity

Preliminary studies suggest that compounds containing imidazole rings have been linked to anticancer activities. The presence of the piperidine moiety may enhance this effect, making it a candidate for further exploration in cancer therapeutics .

Neuropharmacology

Given the structural characteristics of this compound, there is potential for applications in treating central nervous system disorders . The piperidine component is known to influence neurotransmitter systems, which could be beneficial in developing treatments for conditions such as anxiety or depression .

Case Study 1: Antimicrobial Activity

A study evaluated a series of piperidine derivatives similar to 1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone for their antimicrobial efficacy. The results demonstrated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antimicrobial agents .

CompoundMIC (mg/mL)Bacterial Strain
This compound0.0039 - 0.025S. aureus, E. coli
Other derivativesVariesVarious strains

Case Study 2: Neuropharmacological Potential

Research into similar compounds has indicated their effectiveness in modulating neurotransmitter activity, suggesting that this compound could be further investigated for its neuropharmacological effects. For instance, studies have shown that certain piperidine derivatives can enhance serotonin receptor activity, pointing towards their potential use in treating mood disorders .

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine-Imidazole-Ethanone Scaffolds

1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone
  • Structure: Piperazine ring with a (4-chlorophenyl)(phenyl)methyl group and an imidazole-linked ethanone.
  • Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole and chloramphenicol .
  • Key Difference : The bulky (4-chlorophenyl)(phenyl)methyl substituent enhances lipophilicity and membrane penetration, contributing to antimicrobial efficacy.
1-{4-[({4-[(4-Bromo-2-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(2-nitroimidazol-1-yl)ethanone (16d)
  • Structure : Piperidine core linked to a nitroimidazole and a quinazoline-derived aromatic system.
  • Activity: Likely targets kinase pathways due to the quinazoline moiety, a known scaffold in tyrosine kinase inhibitors (e.g., vandetanib derivatives) .
  • Key Difference: The nitroimidazole group may enhance redox-mediated cytotoxicity, distinguishing it from the methoxyphenoxy group in the target compound.
(1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (65)
  • Structure : Piperidine fused to a benzoimidazole and a trifluoromethylphenyl group.
  • Activity: Preclinical efficacy as a nonretinoid antagonist of retinol-binding protein .
  • Key Difference : The trifluoromethyl group increases metabolic stability and binding affinity to hydrophobic pockets in proteins.

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Selected Compounds
Compound Core Structure Key Substituents Activity Melting Point (°C) Reference
Target Compound Piperidine 2-Methoxyphenoxy, imidazolylmethyl Not reported N/A
1-(4-((4-Cl-Ph)(Ph)CH2)piperazin-1-yl)-2-imidazolylethanone Piperazine (4-Cl-Ph)(Ph)CH2, imidazole Antimicrobial (MIC: 3.1–25 μg/mL) N/A
Compound 16d Piperidine Nitroimidazole, quinazoline Antiproliferative (kinase targeting) 157.6–160.1
Compound 65 Piperidine Benzoimidazole, CF3-Ph Retinol-binding protein antagonist 178–185
Key Observations:
  • Substituent Effects: Aromatic Groups: Methoxyphenoxy (target) vs. nitroimidazole (16d) vs. trifluoromethylphenyl (65). Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., nitro, CF3) improve target binding . Heterocycles: Benzoimidazole (65) vs. imidazole (target). Extended conjugation in benzoimidazole may increase π-π stacking interactions .
  • Biological Activity: Antimicrobial activity is prominent in piperazine derivatives with lipophilic substituents (e.g., 4-Cl-Ph) .

Structure-Activity Relationships (SAR)

Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often show enhanced solubility and bioavailability due to increased nitrogen content.

Substituent Position : 4-Substitution on piperidine/piperazine optimizes spatial alignment with target binding pockets .

Ethanone Linker: The ethanone group serves as a flexible spacer, balancing rigidity and conformational freedom for target engagement.

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